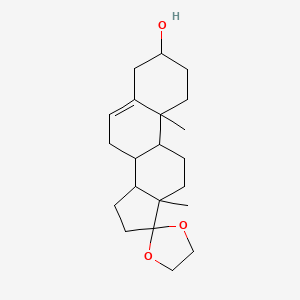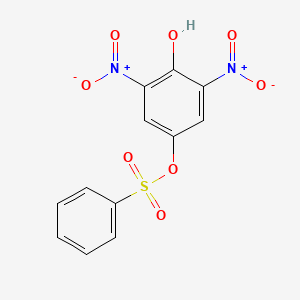
N-(1-Benzyl-3-cyano-1H-pyrrolo(2,3-B)quinoxalin-2-YL)-3-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Benzyl-3-cyano-1H-pyrrolo(2,3-B)quinoxalin-2-YL)-3-phenylacrylamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrroloquinoxaline core, which is a fused heterocyclic system, and is further functionalized with benzyl, cyano, and phenylacrylamide groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzyl-3-cyano-1H-pyrrolo(2,3-B)quinoxalin-2-YL)-3-phenylacrylamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the pyrroloquinoxaline core, followed by functionalization with benzyl, cyano, and phenylacrylamide groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling potentially hazardous reagents.
化学反応の分析
Types of Reactions
N-(1-Benzyl-3-cyano-1H-pyrrolo(2,3-B)quinoxalin-2-YL)-3-phenylacrylamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles/electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce amine-functionalized compounds.
科学的研究の応用
N-(1-Benzyl-3-cyano-1H-pyrrolo(2,3-B)quinoxalin-2-YL)-3-phenylacrylamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of N-(1-Benzyl-3-cyano-1H-pyrrolo(2,3-B)quinoxalin-2-YL)-3-phenylacrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- N-(1-Benzyl-3-cyano-1H-pyrrolo(2,3-B)quinoxalin-2-YL)-2-chlorobenzamide
- N-(1-Benzyl-3-cyano-1H-pyrrolo(2,3-B)quinoxalin-2-YL)-3-(3-nitrophenyl)acrylamide
- N-(1-Benzyl-1H-pyrrolo[2,3-B]quinoxalin-2-YL)-4-chlorobenzenesulfonamide
Uniqueness
N-(1-Benzyl-3-cyano-1H-pyrrolo(2,3-B)quinoxalin-2-YL)-3-phenylacrylamide is unique due to its specific functional groups and the resulting chemical and biological properties. Its combination of benzyl, cyano, and phenylacrylamide groups distinguishes it from other similar compounds, potentially leading to different reactivity and applications.
特性
分子式 |
C27H19N5O |
|---|---|
分子量 |
429.5 g/mol |
IUPAC名 |
(E)-N-(1-benzyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C27H19N5O/c28-17-21-25-27(30-23-14-8-7-13-22(23)29-25)32(18-20-11-5-2-6-12-20)26(21)31-24(33)16-15-19-9-3-1-4-10-19/h1-16H,18H2,(H,31,33)/b16-15+ |
InChIキー |
NAEICXRISLRCSX-FOCLMDBBSA-N |
異性体SMILES |
C1=CC=C(C=C1)CN2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)NC(=O)/C=C/C5=CC=CC=C5 |
正規SMILES |
C1=CC=C(C=C1)CN2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)NC(=O)C=CC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11964400.png)

![2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B11964413.png)
![2-piperidin-1-yl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11964430.png)


![2-[(2-methylbenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11964448.png)
![2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11964452.png)
![4-[4-(2-furoyl)-1-piperazinyl]-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B11964457.png)
![3-(2-furyl)-4-[(5-methyl-2-thienyl)methyleneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B11964474.png)


![4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2,6-diphenylthieno[2,3-d]pyrimidine](/img/structure/B11964489.png)

